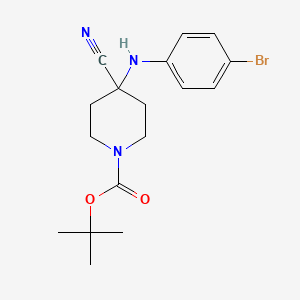

Tert-butyl 4-((4-bromophenyl)amino)-4-cyanopiperidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 4-(4-bromoanilino)-4-cyanopiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22BrN3O2/c1-16(2,3)23-15(22)21-10-8-17(12-19,9-11-21)20-14-6-4-13(18)5-7-14/h4-7,20H,8-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAHAORRDBVBAPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(C#N)NC2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22BrN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of tert-butyl 4-((4-bromophenyl)amino)-4-cyanopiperidine-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the piperidine ring: This can be achieved through a cyclization reaction involving appropriate starting materials.

Introduction of the bromophenyl group: This step often involves a substitution reaction where a bromophenyl group is introduced onto the piperidine ring.

Addition of the tert-butyl group: This can be done using tert-butyl chloroformate in the presence of a base.

Introduction of the cyano group: This step typically involves a nucleophilic substitution reaction where a cyano group is introduced onto the piperidine ring.

Industrial production methods for this compound may involve optimization of these synthetic steps to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and purification techniques.

Chemical Reactions Analysis

Tert-butyl 4-((4-bromophenyl)amino)-4-cyanopiperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Tert-butyl 4-((4-bromophenyl)amino)-4-cyanopiperidine-1-carboxylate has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

Biology: This compound can be used in the study of biological processes and pathways. It may serve as a probe or ligand in biochemical assays.

Medicine: Potential applications in medicinal chemistry include the development of new pharmaceuticals. Its structural features may impart biological activity that can be harnessed for therapeutic purposes.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 4-((4-bromophenyl)amino)-4-cyanopiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The bromophenyl group may interact with aromatic residues in proteins, while the cyano group can participate in hydrogen bonding and other interactions. The tert-butyl group provides steric hindrance, which can influence the compound’s binding affinity and selectivity. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Tert-butyl 4-((4-bromophenyl)amino)piperidine-1-carboxylate (CAS: Not explicitly provided)

- Key Difference: Lacks the 4-cyano substituent.

- Impact: The absence of the cyano group reduces polarity and may alter hydrogen-bonding interactions in biological targets.

Tert-butyl 4-((2-bromophenyl)amino)-4-cyanopiperidine-1-carboxylate (CAS: 205813-91-8)

- Key Difference : Bromine substitution at the 2-position of the phenyl ring instead of the 4-position.

- This compound has a density of 1.37 g/cm³ and a predicted boiling point of 503°C, slightly higher than the 4-bromo isomer due to altered molecular packing .

Tert-butyl 4-(4-bromobenzoyl)piperidine-1-carboxylate (CAS: Not provided)

- Key Difference: Replaces the 4-bromophenylamino and cyano groups with a 4-chlorobenzoyl moiety.

- Impact : The ketone group increases electrophilicity, making it more reactive in nucleophilic acyl substitution reactions. Its HRMS molecular ion peak is observed at 322.1203 [M+H]⁺ , compared to 380.28 [M+H]⁺ for the target compound .

Functional Group Modifications

Tert-butyl 4-cyano-4-fluoropiperidine-1-carboxylate (CAS: 331281-25-5)

- Key Difference: Substitutes the 4-bromophenylamino group with fluorine.

- This derivative is used in positron emission tomography (PET) tracer synthesis due to fluorine-18 compatibility .

Tert-butyl 4-(benzylsulfanyl)-4-cyanopiperidine-1-carboxylate (CAS: Not provided)

- Key Difference: Replaces the 4-bromophenylamino group with a benzylsulfanyl moiety.

- Impact : The thioether group introduces sulfur-based redox activity, making it suitable for prodrug development. Its molecular weight (C₁₈H₂₄N₂O₂S ) is 340.46 g/mol , lighter than the target compound due to the absence of bromine .

Biological Activity

Tert-butyl 4-((4-bromophenyl)amino)-4-cyanopiperidine-1-carboxylate, also known by its CAS number 2445225-39-6, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is CHBrNO, with a molecular weight of 365.27 g/mol. The compound features a piperidine ring substituted with a bromophenyl group and a cyano group, which are critical for its biological activity.

Research indicates that the compound interacts with various biological targets, including protein kinases. It has been shown to inhibit the activity of specific kinases involved in cellular signaling pathways, which can lead to therapeutic effects in conditions such as cancer and inflammation. The inhibition of these pathways is crucial for the modulation of cell growth and survival.

Biological Activity

1. Anticancer Activity

Studies have demonstrated that this compound exhibits significant anticancer properties. It has been reported to induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell proliferation through cell cycle arrest.

2. Anti-inflammatory Effects

The compound also displays anti-inflammatory activity by modulating cytokine production and reducing the expression of inflammatory markers. This effect is particularly relevant in diseases characterized by chronic inflammation.

3. Neuroprotective Properties

Recent investigations suggest that this compound may have neuroprotective effects, potentially beneficial in neurodegenerative diseases. Its ability to cross the blood-brain barrier enhances its therapeutic potential in treating disorders like Alzheimer's disease.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study 1 : In vitro analysis on cancer cell lines | Demonstrated significant reduction in cell viability at concentrations above 10 µM, with IC50 values indicating high potency against breast and lung cancer cells. |

| Study 2 : In vivo model for inflammation | Showed a marked decrease in paw edema in rats treated with the compound compared to controls, suggesting effective anti-inflammatory action. |

| Study 3 : Neuroprotection in animal models | Indicated improved cognitive function in mice subjected to neurotoxic agents when treated with the compound, highlighting its potential for neuroprotection. |

Toxicity and Safety Profile

While the biological activities of this compound are promising, it is essential to assess its toxicity profile. Preliminary studies suggest low acute toxicity; however, long-term studies are necessary to fully understand its safety in therapeutic applications.

Q & A

Basic Questions

Q. What are the common synthetic routes for Tert-butyl 4-((4-bromophenyl)amino)-4-cyanopiperidine-1-carboxylate, and what reaction conditions are critical for achieving high yield?

- Methodology : The synthesis typically begins with tert-butyl 4-bromomethylpiperidine-1-carboxylate derivatives as precursors. Sodium azide and sodium iodide are often used to facilitate nucleophilic substitution or azide-alkyne cycloaddition reactions. Key conditions include elevated temperatures (~130°C) in dimethyl sulfoxide (DMSO) to promote efficient conversion. Post-reaction purification via column chromatography is recommended to isolate the target compound .

Q. What safety precautions are necessary when handling this compound during laboratory synthesis?

- Methodology : Use personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles. Ensure adequate ventilation to avoid inhalation of vapors. In case of skin contact, wash immediately with soap and water. Store the compound away from strong acids/bases and oxidizing agents. Waste must be segregated and disposed of through certified hazardous waste handlers .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound's structure?

- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is critical for confirming the piperidine backbone and substituent positions. X-ray crystallography using SHELX software (e.g., SHELXL for refinement) resolves stereochemistry and crystal packing. Diffraction data should be collected at low temperatures (e.g., 100 K) to minimize thermal motion artifacts .

Advanced Research Questions

Q. How can researchers optimize multi-step synthesis to address low intermediate yields or byproduct formation?

- Methodology : Introduce protecting groups (e.g., tert-butoxycarbonyl) to stabilize reactive intermediates. Optimize reaction stoichiometry and solvent polarity (e.g., switching from DMSO to acetonitrile for milder conditions). Monitor reaction progress via Thin-Layer Chromatography (TLC) and employ gradient recrystallization for impurity removal .

Q. What strategies resolve contradictions between computational modeling (e.g., DFT) and experimental data (e.g., NMR shifts)?

- Methodology : Cross-validate computational models using hybrid functionals (e.g., B3LYP) with dispersion corrections to account for van der Waals interactions. Compare experimental NMR chemical shifts with computed values using solvent-polarizable continuum models. Adjust torsional angles in the computational structure to match crystallographic data .

Q. What challenges arise in determining the crystal structure, and how can SHELX refinement address them?

- Methodology : Challenges include crystal twinning or weak diffraction due to flexible substituents (e.g., the bromophenyl group). SHELXL’s TWIN and HKLF5 commands can model twinned data. Anisotropic displacement parameters improve refinement accuracy. High-resolution data (≤1.0 Å) is preferred to resolve disorder in the cyano group .

Q. How do the bromophenyl and cyano groups influence the compound's reactivity and pharmaceutical potential?

- Methodology : The electron-withdrawing bromophenyl group enhances electrophilic reactivity, facilitating cross-coupling reactions (e.g., Suzuki-Miyaura). The cyano group acts as a hydrogen-bond acceptor, improving binding affinity to biological targets like kinase enzymes. Computational docking studies (e.g., AutoDock Vina) can predict interactions with active sites .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.